![molecular formula C19H21BrN4O2S B2658634 (E)-N'-(4-bromophenyl)-N-((4-methoxyphenyl)carbamothioyl)morpholine-4-carboximidamide CAS No. 27443-30-7](/img/structure/B2658634.png)
(E)-N'-(4-bromophenyl)-N-((4-methoxyphenyl)carbamothioyl)morpholine-4-carboximidamide
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Description
(E)-N'-(4-bromophenyl)-N-((4-methoxyphenyl)carbamothioyl)morpholine-4-carboximidamide is a useful research compound. Its molecular formula is C19H21BrN4O2S and its molecular weight is 449.37. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- Synthesis of Morpholine Derivatives : Morpholine derivatives, including those with complex bromophenyl and methoxyphenyl groups, are synthesized through reactions involving nucleophilic reagents. These processes often lead to the formation of isomers with significant chemical and potentially biological activity. For example, reactions of 2-bromo-1-phenyl- and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones with morpholine result in 3-amino-1-aryl-2-bromo-4,4-dichlorobut-2-en-1-ones, illustrating the versatility of morpholine in synthesizing complex organic compounds (Potkin, Petkevich, & Kurman, 2007).
Biological Activities
- Anti-hyperglycemic Activity : Novel carboximidamides derived from cyanamides and linked with morpholine have shown significant anti-hyperglycemic effects. These compounds, such as N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, demonstrate potential as therapeutic agents against diabetes, emphasizing the importance of morpholine derivatives in medicinal chemistry (Moustafa et al., 2021).
Advanced Materials and Chemical Synthesis
- Polyesteramides with Functional Groups : The synthesis of biodegradable polyesteramides incorporating morpholine derivatives showcases the application of these compounds in developing new materials. Morpholine-2,5-dione derivatives have been used to create polymers with potential applications in biomedicine and materials science, illustrating the compound's utility beyond pharmaceuticals (Veld, Dijkstra, & Feijen, 1992).
properties
IUPAC Name |
(1Z)-1-[(4-bromoanilino)-morpholin-4-ylmethylidene]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c1-25-17-8-6-16(7-9-17)22-19(27)23-18(24-10-12-26-13-11-24)21-15-4-2-14(20)3-5-15/h2-9H,10-13H2,1H3,(H2,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKUSBAPTZTABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N=C(NC2=CC=C(C=C2)Br)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=S)/N=C(/NC2=CC=C(C=C2)Br)\N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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